molecular formula C25H26N4O2 B10874931 N,N-Diethyl-N-{2-[7-(2-furyl)-8-imino-7H-benzo[7,8]chromeno[2,3-D]pyrimidin-9(8H)-YL]ethyl}amine

N,N-Diethyl-N-{2-[7-(2-furyl)-8-imino-7H-benzo[7,8]chromeno[2,3-D]pyrimidin-9(8H)-YL]ethyl}amine

Cat. No.: B10874931
M. Wt: 414.5 g/mol
InChI Key: XLHLEXDRZQTSFF-UHFFFAOYSA-N
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Description

N,N-Diethyl-N-{2-[7-(2-furyl)-8-imino-7H-benzo[7,8]chromeno[2,3-D]pyrimidin-9(8H)-YL]ethyl}amine is a complex organic compound with a unique structure that combines a furan ring, a benzochromene core, and a pyrimidine moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-N-{2-[7-(2-furyl)-8-imino-7H-benzo[7,8]chromeno[2,3-D]pyrimidin-9(8H)-YL]ethyl}amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzochromene core, followed by the introduction of the furan ring and the pyrimidine moiety. The final step involves the alkylation of the amine group with diethylamine under controlled conditions.

    Preparation of Benzochromene Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzochromene structure.

    Introduction of Furan Ring: The furan ring is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling techniques.

    Formation of Pyrimidine Moiety: This step involves the condensation of suitable precursors to form the pyrimidine ring.

    Alkylation with Diethylamine: The final step is the alkylation of the amine group with diethylamine, typically using a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, pressure, solvent), and employing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-N-{2-[7-(2-furyl)-8-imino-7H-benzo[7,8]chromeno[2,3-D]pyrimidin-9(8H)-YL]ethyl}amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), potentially reducing the imino group to an amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: H₂O₂, KMnO₄, under acidic or basic conditions.

    Reduction: LiAlH₄, NaBH₄, typically in anhydrous solvents like ether or THF.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides or hydroxylated derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

N,N-Diethyl-N-{2-[7-(2-furyl)-8-imino-7H-benzo[7,8]chromeno[2,3-D]pyrimidin-9(8H)-YL]ethyl}amine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N,N-Diethyl-N-{2-[7-(2-furyl)-8-imino-7H-benzo[7,8]chromeno[2,3-D]pyrimidin-9(8H)-YL]ethyl}amine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting or activating them. This interaction can lead to various biological effects, such as inhibition of cell proliferation in cancer cells or disruption of microbial cell walls.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Diethyl-N-{2-[7-(2-furyl)-8-imino-7H-benzo[7,8]chromeno[2,3-D]pyrimidin-9(8H)-YL]methyl}amine
  • N,N-Dimethyl-N-{2-[7-(2-furyl)-8-imino-7H-benzo[7,8]chromeno[2,3-D]pyrimidin-9(8H)-YL]ethyl}amine
  • N,N-Diethyl-N-{2-[7-(2-thienyl)-8-imino-7H-benzo[7,8]chromeno[2,3-D]pyrimidin-9(8H)-YL]ethyl}amine

Uniqueness

N,N-Diethyl-N-{2-[7-(2-furyl)-8-imino-7H-benzo[7,8]chromeno[2,3-D]pyrimidin-9(8H)-YL]ethyl}amine is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Its furan ring, benzochromene core, and pyrimidine moiety collectively contribute to its potential as a versatile compound in various research fields.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C25H26N4O2

Molecular Weight

414.5 g/mol

IUPAC Name

N,N-diethyl-2-[11-(furan-2-yl)-13-imino-18-oxa-14,16-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12(17),15-heptaen-14-yl]ethanamine

InChI

InChI=1S/C25H26N4O2/c1-3-28(4-2)13-14-29-16-27-25-22(24(29)26)21(20-10-7-15-30-20)19-12-11-17-8-5-6-9-18(17)23(19)31-25/h5-12,15-16,21,26H,3-4,13-14H2,1-2H3

InChI Key

XLHLEXDRZQTSFF-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCN1C=NC2=C(C1=N)C(C3=C(O2)C4=CC=CC=C4C=C3)C5=CC=CO5

Origin of Product

United States

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